4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Description
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone ring substituted with a phenyl group and an oxadiazole ring The oxadiazole ring is further substituted with a methoxyphenyl group
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-13(8-10-16)19-20-18(21-25-19)14-11-17(23)22(12-14)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATIHIZSPIKCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-methoxybenzohydrazide can react with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Rings: The final step involves coupling the oxadiazole and pyrrolidinone rings. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The oxadiazole ring is known for its bioactivity, and the presence of the methoxyphenyl group can enhance these effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the oxadiazole and pyrrolidinone rings may provide a scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially interacting with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]-1-phenylpyrrolidin-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-phenylpyrrolidin-2-one: Similar structure but with a different regioisomer of the oxadiazole ring.
Uniqueness
The unique combination of the oxadiazole and pyrrolidinone rings in 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one provides distinct chemical properties and potential biological activities that are not present in its analogs. This makes it a valuable compound for further research and development in various fields.
Biological Activity
The compound 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a novel heterocyclic compound that combines the pharmacological properties of oxadiazoles and pyrrolidines. Its potential biological activities have drawn attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- SMILES Notation : COc1ccc(cc1)C(=O)N2C(CC2)C(=O)N=C(N)c3ccccc3
Antibacterial Activity
Research has indicated that derivatives of oxadiazole possess significant antibacterial properties. For instance, a study synthesized several oxadiazole compounds and evaluated their activity against various bacterial strains. The results showed that compounds with oxadiazole moieties exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Salmonella typhi | 15 mm |
| Compound B | Bacillus subtilis | 18 mm |
| Compound C | Escherichia coli | 10 mm |
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. In particular, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The synthesized compounds showed varying degrees of inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for therapeutic applications .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 0.63 ± 0.001 | Acetylcholinesterase |
| Compound B | 2.14 ± 0.003 | Urease |
| Compound C | 6.28 ± 0.003 | Urease |
Study on Antimicrobial Properties
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial properties against multiple pathogens . Among these, the compound with the methoxyphenyl substitution showed notable effectiveness against Gram-positive bacteria.
Study on Enzyme Inhibition
Another significant study focused on the enzyme inhibition profile of various oxadiazole derivatives, including the target compound . The findings suggested that the presence of the oxadiazole ring was crucial for enhancing enzyme inhibitory activity, making these compounds promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
